N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that features both a benzothiazole and an imidazopyridine moiety. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential target for anti-tubercular compounds .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, leading to a weakened cell wall and ultimately, the death of the mycobacterium .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a crucial component of the mycobacterial cell wall . The downstream effect of this disruption is a compromised cell wall, which can lead to cell lysis and death .
Pharmacokinetics
The admet calculation for similar compounds showed a favourable pharmacokinetic profile .
Result of Action
The result of the compound’s action is the inhibition of mycobacterial growth due to the disruption of cell wall synthesis . This leads to a weakened cell wall, potentially causing cell lysis and death .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
The cellular effects of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide are not well-documented. Benzothiazole derivatives have shown inhibitory effects against M. tuberculosis, suggesting potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of this compound is not known. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the formation of the benzothiazole ring through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde. The imidazopyridine moiety can be synthesized via a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone. The final step involves coupling these two moieties through an amide bond formation using reagents like TBTU/HOBt/DIPEA or phosphonic acid anhydride (T3P/Py) .
Chemical Reactions Analysis
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 and C-5 positions.
Scientific Research Applications
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antimicrobial, antiviral, and anticancer activities.
Medicine: It is investigated for its potential as a therapeutic agent in treating diseases like tuberculosis and cancer.
Industry: The compound is used in the development of dyes, biocides, and chemical reaction accelerators
Comparison with Similar Compounds
Similar compounds to N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide include:
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Imidazopyridine derivatives: Explored for their antiviral and anti-inflammatory activities.
Thiazole derivatives: Used in the development of drugs like sulfathiazole and ritonavir
This compound stands out due to its unique combination of benzothiazole and imidazopyridine moieties, which confer a broad spectrum of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-10-7-8-11(2)16-14(10)20-18(24-16)21-17(23)15-12(3)19-13-6-4-5-9-22(13)15/h4-9H,1-3H3,(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUXKIXJBNXNBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=C(N=C4N3C=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.